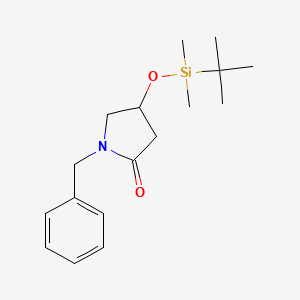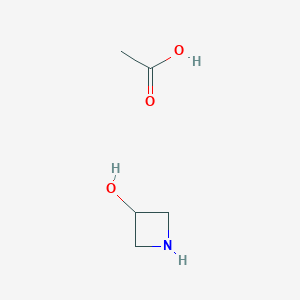
3-Hydroxyazetidine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyazetidine acetate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxyl and acetate functional groups in its structure makes it a versatile intermediate for further chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3-hydroxyazetidine involves the photochemical flow synthesis. This method utilizes a Norrish-Yang cyclization reaction, where an acyclic 2-amino ketone precursor undergoes photochemical excitation. The process involves an excited state intermolecular cyclization, leading to the formation of the azetidine ring .
Industrial Production Methods: In an industrial setting, the synthesis of 3-hydroxyazetidine acetate can be achieved through a series of reactions starting from t-butylamine and epichlorohydrin. The process involves a cyclization reaction followed by acetylation and deacetylation steps. This method ensures high purity and yield of the final product .
化学反応の分析
Types of Reactions: 3-Hydroxyazetidine acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, ketones, aldehydes, and alcohol derivatives .
科学的研究の応用
3-Hydroxyazetidine acetate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 3-hydroxyazetidine acetate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry. The hydroxyl and acetate groups play crucial roles in its reactivity, enabling it to form stable intermediates and products during chemical transformations .
類似化合物との比較
Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.
3-Hydroxyazetidine hydrochloride: Similar to 3-hydroxyazetidine acetate but with a hydrochloride group instead of an acetate group.
N-Methylazetidine: An azetidine derivative with a methyl group attached to the nitrogen atom.
Uniqueness: this compound stands out due to the presence of both hydroxyl and acetate groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its simpler counterparts .
特性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
acetic acid;azetidin-3-ol |
InChI |
InChI=1S/C3H7NO.C2H4O2/c5-3-1-4-2-3;1-2(3)4/h3-5H,1-2H2;1H3,(H,3,4) |
InChIキー |
BTKWQBRVIUOVSC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1C(CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


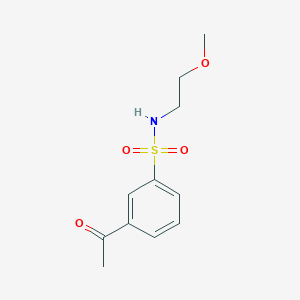
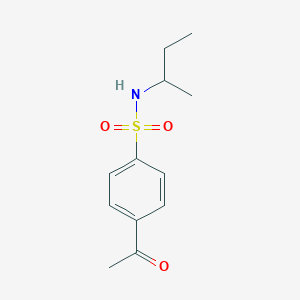
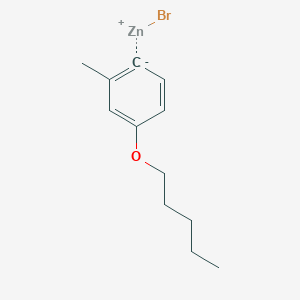
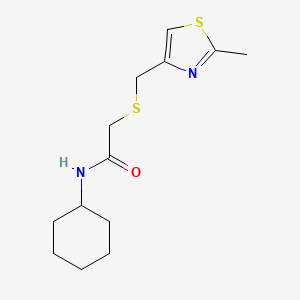
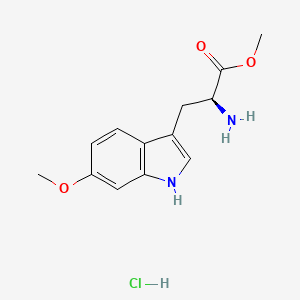
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
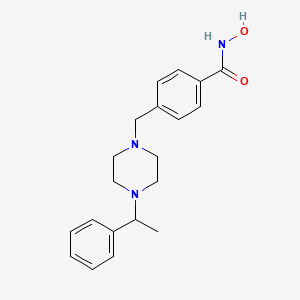
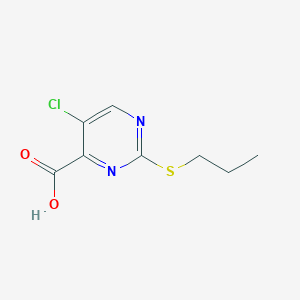
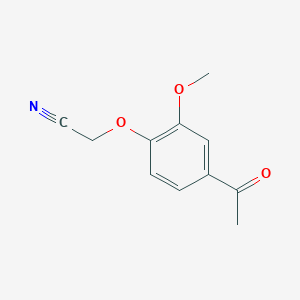
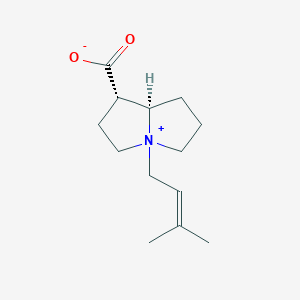
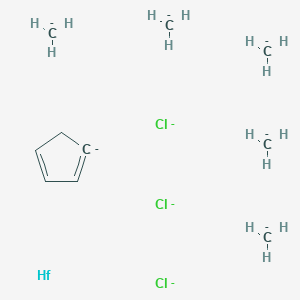
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
